(3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate
Overview
Description
(3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate is a complex organic compound that features a naphthalene moiety linked to a chromone structure via an ether bond, with a prop-2-enyl carbonate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate typically involves multi-step organic reactions One common method starts with the preparation of the chromone derivative, which is then reacted with a naphthol derivative to form the ether linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can optimize the reaction conditions, ensuring consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromone or naphthalene moieties, potentially altering the compound’s properties.
Reduction: Reduction reactions can target specific functional groups, such as carbonyl groups, to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene or chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry
In industry, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of (3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler naphthalene derivative used in various organic syntheses.
Chromone Derivatives: Compounds with similar chromone structures, often used in medicinal chemistry.
Carbonate Esters: Compounds with carbonate groups, used in various industrial applications.
Uniqueness
(3-Naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate is unique due to its combination of naphthalene, chromone, and carbonate functionalities. This unique structure provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3-naphthalen-2-yloxy-4-oxochromen-7-yl) prop-2-enyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-2-11-26-23(25)29-18-9-10-19-20(13-18)27-14-21(22(19)24)28-17-8-7-15-5-3-4-6-16(15)12-17/h2-10,12-14H,1,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSRVAXXJETFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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